molecular formula C9H11BO3 B8321924 3-Allyl-2-hydroxyphenylboronic acid

3-Allyl-2-hydroxyphenylboronic acid

Cat. No.: B8321924
M. Wt: 177.99 g/mol
InChI Key: VSWDEMICJMFBDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Allyl-2-hydroxyphenylboronic acid is a useful research compound. Its molecular formula is C9H11BO3 and its molecular weight is 177.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H11BO3

Molecular Weight

177.99 g/mol

IUPAC Name

(2-hydroxy-3-prop-2-enylphenyl)boronic acid

InChI

InChI=1S/C9H11BO3/c1-2-4-7-5-3-6-8(9(7)11)10(12)13/h2-3,5-6,11-13H,1,4H2

InChI Key

VSWDEMICJMFBDU-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)CC=C)O)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(2-allylphenoxy)tetrahydropyran (3.5 g, 16.03 mmol) was dissolved in dry THF (120 ml) and the solution cooled to −78° C. sec-Butyl lithium (1.3M in hexanes, 14.7 ml, 19.11 mmol) was added dropwise with stirring over 10 minutes, the reaction was stirred at −78° C. for 2 hours. Triisopropoxy borane (6.7 ml, 28.77 mmol) was added and stirring continued for 4 hours at −78° C. The reaction was quenched with water, acidified to pH 1 with 2N hydrochloric acid and extracted with ether (2×200 ml). The combined extracts were dried with magnesium sulphate and concentrated under vacuum. The oily solid produced was triturated with cyclohexane and the solid filtered off to give the title compound (600 mg, 21%); MS 177 (M-H)−; HPLC retention time (system 1) 3.09 minutes.
Name
2-(2-allylphenoxy)tetrahydropyran
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
14.7 mL
Type
reactant
Reaction Step Two
Quantity
6.7 mL
Type
reactant
Reaction Step Three
Yield
21%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.